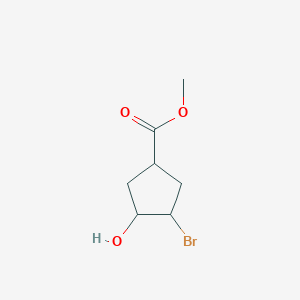
Methyl 3-bromo-4-hydroxycyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-4-hydroxycyclopentanecarboxylate is an organic compound with the molecular formula C7H11BrO3. It is a brominated derivative of cyclopentanecarboxylate, featuring both a hydroxyl group and a bromine atom on the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-hydroxycyclopentanecarboxylate typically involves the bromination of a cyclopentanecarboxylate derivative. One common method is the bromination of methyl 4-hydroxycyclopentanecarboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-hydroxycyclopentanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: PCC in dichloromethane or Jones reagent in acetone.
Reduction: LiAlH4 in dry ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of 3-azido-4-hydroxycyclopentanecarboxylate or 3-thiocyanato-4-hydroxycyclopentanecarboxylate.
Oxidation: Formation of methyl 3-bromo-4-oxocyclopentanecarboxylate.
Reduction: Formation of methyl 3-bromo-4-hydroxycyclopentanol.
Scientific Research Applications
Methyl 3-bromo-4-hydroxycyclopentanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-hydroxycyclopentanecarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and hydroxyl group can participate in hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-hydroxybenzoate: Similar structure but with a benzene ring instead of a cyclopentane ring.
Methyl 3-chloro-4-hydroxycyclopentanecarboxylate: Similar structure but with a chlorine atom instead of a bromine atom.
Methyl 3-bromo-4-methoxycyclopentanecarboxylate: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
Methyl 3-bromo-4-hydroxycyclopentanecarboxylate is unique due to the combination of a bromine atom and a hydroxyl group on a cyclopentane ring. This unique structure imparts distinct reactivity and potential biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H11BrO3 |
|---|---|
Molecular Weight |
223.06 g/mol |
IUPAC Name |
methyl 3-bromo-4-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H11BrO3/c1-11-7(10)4-2-5(8)6(9)3-4/h4-6,9H,2-3H2,1H3 |
InChI Key |
KWANJGZYRYTLLI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C(C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















